An In-depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
An In-depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
Introduction: A Versatile Building Block in Modern Chemistry
4-(4-Chlorophenyl)cyclohexanecarboxylic acid, identified by its CAS number 49708-81-8, is a bifunctional organic molecule of significant interest in the pharmaceutical and materials science sectors.[1] This white crystalline solid, with a molecular formula of C₁₃H₁₅ClO₂, possesses a unique structural architecture comprising a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety.[1][2] This arrangement, particularly the trans-isomer, is crucial for its primary application as a key synthetic intermediate in the production of Atovaquone, a vital antimalarial and anti-pneumocystic agent.[2][3] Beyond this well-established role, its derivatives are actively being explored for novel therapeutic applications, notably as antibacterial agents.[3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, characterization, and application of this important compound, with an emphasis on the rationale behind the methodologies.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid is fundamental for its effective use in synthesis and formulation. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 49708-81-8 | [1][3][5] |
| Molecular Formula | C₁₃H₁₅ClO₂ | [1][2][5] |
| Molecular Weight | 238.71 g/mol | [1][2][5] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Melting Point | 252-262 °C | [1][2] |
| Density | ~1.225 g/cm³ at 25 °C | [2][5] |
| Boiling Point | 387.1 °C at 760 mmHg | [3][5] |
| Solubility | Low solubility in water; slightly soluble in alcohols, chloroform, and DMSO. | [1][2] |
| Purity (Typical) | ≥98.0%, with cis-isomer content often specified at ≤1.5% for pharmaceutical grades. | [2][5] |
The stereochemistry of the cyclohexane ring is a critical parameter, with the trans-isomer being particularly important for its application in the synthesis of Atovaquone due to stereochemical compatibility in subsequent reaction steps.[2]
Synthesis and Manufacturing: A Tale of Two Routes
The industrial production of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid is primarily achieved through two distinct synthetic pathways. The choice of method often depends on factors such as desired isomeric purity, scalability, and cost-efficiency.
Friedel-Crafts Alkylation Approach
This classical approach involves the reaction of a cyclohexanecarboxylic acid derivative with 4-chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] A variation of this involves the Friedel-Crafts reaction of cyclohexene with trichloro-acetyl chloride, followed by reaction with chlorobenzene, hydrolysis, and acidification.[6]
Experimental Protocol: Friedel-Crafts Synthesis
-
Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with an excess of chlorobenzene and a Lewis acid catalyst (e.g., AlCl₃).
-
Addition of Acylating Agent: A cyclohexene derivative (e.g., cyclohexanecarbonyl chloride) is added dropwise to the stirred mixture at a controlled temperature (typically 0-10 °C) to manage the exothermic reaction.
-
Reaction Progression: The mixture is allowed to react for several hours at a slightly elevated temperature (e.g., 80–100°C) to drive the alkylation.[1]
-
Work-up: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, and dried.
-
Oxidation: The intermediate is then oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to yield the carboxylic acid.[1]
-
Purification: The crude product is purified by recrystallization, often from a solvent mixture like ethanol/water, to yield the final product.[2]
Causality and Self-Validation: The Friedel-Crafts route is often favored for its high throughput. However, a key challenge is controlling polysubstitution and isomerization, leading to a mixture of products.[2] The self-validating aspect of this protocol lies in the in-process monitoring of byproduct formation via techniques like HPLC. The purification step, particularly recrystallization, is critical for isolating the desired isomer and achieving the required purity for pharmaceutical applications.[1][2]
Aldol Condensation and Hydrogenation Pathway
A more stereoselective approach involves the aldol condensation of 4-chlorobenzaldehyde with cyclohexanone, followed by hydrogenation and carboxylation.[3] This method generally offers better control over the formation of the desired trans-isomer.[2]
Experimental Protocol: Aldol Condensation Route
-
Aldol Condensation: 4-chlorobenzaldehyde is reacted with cyclohexanone in the presence of a base (e.g., sodium hydroxide) to form an α,β-unsaturated ketone.
-
Hydrogenation: The resulting intermediate is catalytically hydrogenated (e.g., using Pd/C) to saturate the double bond and reduce the ketone to a hydroxyl group.
-
Carboxylation: The hydroxyl group is then oxidized to a carboxylic acid using a suitable oxidizing agent.
-
Purification: The final product is isolated and purified, typically through crystallization, to achieve high isomeric purity.[2]
Causality and Self-Validation: This route is preferred when high stereochemical purity is paramount, as the hydrogenation step can be optimized to favor the formation of the trans-isomer.[2] The validation of this process relies on the rigorous characterization of intermediates and the final product using spectroscopic and chromatographic techniques to confirm the isomeric ratio.
Caption: Comparative overview of the two primary synthetic routes to 4-(4-Chlorophenyl)cyclohexanecarboxylic acid.
Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric composition of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid. A multi-technique approach is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. In ¹H NMR, the cyclohexane ring protons typically appear in the δ 1.2–2.5 ppm range, while the aromatic protons are observed between δ 7.2–7.4 ppm.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid, and a broad absorption in the 2500–3300 cm⁻¹ region is characteristic of the O–H stretch.[1][2]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of 238.71 g/mol .[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment and the determination of the cis/trans isomer ratio.[2] A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is commonly employed.[7]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of the stereochemistry and spatial arrangement of the atoms in the solid state.[2]
Chemical Reactivity and Derivatization
The presence of both a carboxylic acid group and a chlorophenyl moiety makes 4-(4-Chlorophenyl)cyclohexanecarboxylic acid a versatile substrate for further chemical transformations.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid can be readily converted into other functional groups. For instance, reaction with thionyl chloride (SOCl₂) produces the corresponding acid chloride, a highly reactive intermediate for forming esters and amides.[8] Reduction with agents like lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol.[2]
-
Fischer Esterification: Reaction with an alcohol (e.g., methanol) under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester. This is often the first step in the synthesis of hydrazone derivatives.[9]
-
Hydrazinolysis: The methyl ester can be reacted with hydrazine hydrate to form the carbohydrazide, a key precursor for synthesizing hydrazone derivatives with potential biological activity.[4][9]
-
Substitution on the Phenyl Ring: The chlorine atom on the phenyl ring can undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functional groups.[2]
Caption: Key derivatization pathways of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid.
Applications in Drug Discovery and Development
The primary significance of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid lies in its role as a precursor and building block in medicinal chemistry.
Intermediate in Atovaquone Synthesis
The trans-isomer of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a critical intermediate in the synthesis of Atovaquone.[3][10] Atovaquone is a hydroxynaphthoquinone that inhibits the mitochondrial electron transport chain and is used in the treatment of malaria and Pneumocystis jirovecii pneumonia.[2][10] The precise stereochemistry of the starting material is essential for the efficacy of the final active pharmaceutical ingredient (API).[2]
Scaffold for Antibacterial Agents
There is growing interest in using this compound as a scaffold for developing new antibacterial agents.[3] Research has shown that hydrazone derivatives synthesized from 4-(4-Chlorophenyl)cyclohexanecarboxylic acid exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][4] Studies have indicated that incorporating nitrogen-containing heterocycles, such as pyridine, quinoline, and imidazole, into the hydrazone structure can enhance this antibacterial efficacy.[4]
The proposed mechanism of action for some of these derivatives involves acting as a nucleophilic reagent that can interact with and disrupt essential cellular processes in bacteria.[2]
Safety and Handling
According to the Safety Data Sheet (SDS), 4-(4-Chlorophenyl)cyclohexanecarboxylic acid is considered hazardous.[11][12] It can cause skin and eye irritation and may cause respiratory irritation.[11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[11][13]
-
Handling: Use in a well-ventilated area and avoid breathing dust. Wash hands thoroughly after handling.[11][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][13]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11][13]
Conclusion
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is more than just a chemical intermediate; it is a versatile platform for the synthesis of complex and biologically active molecules. Its importance in the production of Atovaquone underscores the critical role of stereochemically pure building blocks in modern pharmaceuticals. Furthermore, the demonstrated antibacterial potential of its derivatives opens up exciting avenues for future drug discovery research. A comprehensive understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for any scientist working with this valuable compound.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-(4-Chlorophenyl)Cyclohexanecarboxylic Acid. Available from: [Link]
-
Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(10), 3635-3640. Available from: [Link]
- Google Patents. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
-
PrepChem.com. Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. Available from: [Link]
-
PubChem. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET - trans-4-(4-chlorophenyl)-1-cyclohexane carboxylic acid. Available from: [Link]
-
SIELC Technologies. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]
- 7. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | SIELC Technologies [sielc.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | 49708-81-8 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.fi [fishersci.fi]
- 13. chemicalbook.com [chemicalbook.com]
